Cas no 29366-77-6 (6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine)
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Triazine-2,4-diamine,6-(2-chlorophenyl)-
- 6-(2-chlorophenyl)-1,3,5-Triazine-2,4-diamine
- AI3-62829
- Q27454653
- Maybridge1_006979
- FT-0753247
- o-Chlorobenzoguanamine
- s-Triazine,4-diamino-6-(o-chlorophenyl)-
- 29366-77-6
- DFZ9452WV2
- DTXSID70183591
- AKOS022654247
- EINECS 249-587-7
- hsp90_179
- 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine #
- C9H8ClN5
- RDRNLYCDZBVQKZ-UHFFFAOYSA-N
- NSC 121171
- A18589
- BDBM225880
- CHEMBL342886
- 4ER
- NSC121171
- s-Triazine, 2,4-diamino-6-(o-chlorophenyl)-
- SCHEMBL2490905
- MFCD00023188
- 1,3,5-Triazine-2,4-diamine, 6-(2-chlorophenyl)-
- 1,5-Triazine-2,4-diamine, 6-(2-chlorophenyl)-
- NSC-121171
- HMS561F05
- NS00028675
- 2-(2-Chlorophenyl)-4,6-diamino-1,3,5-triazine
- 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
-
- Inchi: 1S/C9H8ClN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
- InChI Key: RDRNLYCDZBVQKZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1N=C(N)N=C(N)N=1
Computed Properties
- Exact Mass: 221.04704
- Monoisotopic Mass: 221.046823
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 90.7
Experimental Properties
- Density: 1.468
- Boiling Point: 524.8°C at 760 mmHg
- Flash Point: 271.2°C
- Refractive Index: 1.702
- PSA: 90.71
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C612738-500mg |
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine |
29366-77-6 | 500mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C612738-1g |
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine |
29366-77-6 | 1g |
$ 70.00 | 2022-06-06 | ||
| TRC | C612738-5g |
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine |
29366-77-6 | 5g |
$ 275.00 | 2022-06-06 |
6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine
Recent Advances in the Study of 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 29366-77-6)
The compound 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 29366-77-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, belonging to the triazine class, exhibits a range of biological activities, making it a promising candidate for drug development. Its structural features, including the chlorophenyl and diamine substituents, contribute to its potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine. One notable area of investigation is its role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against specific kinases, suggesting its potential as a therapeutic agent for kinase-driven pathologies.
In addition to its kinase inhibitory properties, 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine has also been explored for its antimicrobial effects. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound displays potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could be leveraged to develop novel antibiotics in the face of rising antimicrobial resistance.
The synthesis and optimization of 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine have also been a focal point of recent research. Advances in synthetic methodologies have enabled the production of derivatives with enhanced bioavailability and reduced toxicity. For instance, a team of researchers from the University of Cambridge recently developed a scalable synthesis route that improves yield and purity, facilitating further preclinical evaluation. These synthetic improvements are critical for transitioning the compound from the laboratory to clinical trials.
Despite these promising developments, challenges remain in the development of 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine as a therapeutic agent. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research aims to tackle these challenges by employing computational modeling and high-throughput screening to identify optimal derivatives with improved pharmacokinetic profiles.
In conclusion, 6-(2-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 29366-77-6) represents a versatile scaffold with significant potential in drug discovery. Its dual functionality as a kinase inhibitor and antimicrobial agent underscores its broad applicability. Future research should focus on advancing its therapeutic potential through targeted modifications and comprehensive preclinical studies, paving the way for its eventual clinical application.
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